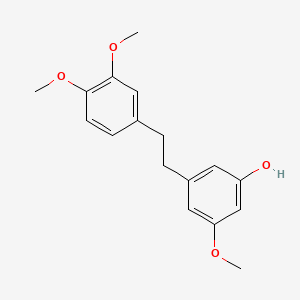

3-O-Methylgigantol

Description

Contextualizing Bibenzyl Stilbenoids within Plant Secondary Metabolites

Plant secondary metabolites are organic compounds synthesized by plants that are not essential for their primary metabolic processes like growth and reproduction. Instead, they often mediate interactions between the plant and its environment, acting as defenses against herbivores and pathogens, attracting pollinators, or facilitating adaptation to challenging conditions nih.govresearchgate.net. These compounds are broadly categorized into several major classes, including alkaloids, terpenes, flavonoids, and stilbenoids nih.govresearchgate.net.

Stilbenoids constitute a group of naturally occurring phenolic compounds characterized by a C6-C2-C6 backbone, typically forming either a 1,2-diphenylethane (B90400) (bibenzyl) or a 1,2-diphenylethylene (stilbene) structure plos.orgnih.gov. Bibenzyl stilbenoids, specifically, feature the saturated ethane (B1197151) linker between the two phenyl rings. These compounds are found in various plant species, with a notable concentration in the Orchidaceae family, particularly within the genus Dendrobium researchgate.netmdpi.comnih.govbioline.org.brtjpr.org. Bibenzyls are biosynthesized through a pathway involving dihydro-p-coumaric acid and acetate (B1210297) or malonate, and they are considered related to the flavonoid biosynthetic pathway nih.govnih.gov. Research also indicates the presence of bibenzyls and bisbibenzyls in bryophytes, highlighting their distribution across different plant lineages nih.govmdpi.comdntb.gov.ua.

Significance of 3-O-Methylgigantol as a Specific Stilbenoid

This compound is a specific member of the bibenzyl stilbenoid class. It is structurally related to gigantol (B150167), another bibenzyl commonly isolated from Dendrobium species plos.orgtjpr.orgfrontiersin.orgencyclopedia.pubnih.gov. The key structural difference is the presence of a methyl group attached to a hydroxyl group at the 3-position in this compound. This methylation can influence the compound's physicochemical properties, such as its polarity and lipophilicity, which in turn can affect its biological interactions and pharmacokinetic behavior.

This compound has been identified and isolated from several Dendrobium species, including Ephemerantha lonchophylla and Dendrobium candidum acs.orgacademicjournals.orgcapes.gov.br. Its isolation from these plants contributes to the understanding of the diverse phytochemical composition of these species, many of which have a history of use in traditional medicine mdpi.comnih.govbioline.org.brtjpr.orgencyclopedia.pubnih.gov. Investigating this compound specifically allows for the exploration of its unique attributes and potential biological roles, which may differ from those of its precursor, gigantol, and other related stilbenoids.

Current Research Gaps and the Rationale for Comprehensive Investigation

Despite its identification as a constituent of several Dendrobium species, comprehensive research specifically focused on this compound remains less extensive compared to more widely studied natural products. While its presence is noted in phytochemical studies of Dendrobium, detailed investigations into its isolated biological activities, precise mechanisms of action, and potential therapeutic applications are not as widespread as those for compounds like resveratrol (B1683913) or even gigantol plos.orgmdpi.comnih.govsemanticscholar.org.

Current research limitations include a need for more in-depth studies to fully characterize its pharmacological profile. The specific biological activities attributed solely to this compound, its metabolic fate within biological systems, and its potential interactions with other co-occurring plant compounds require further investigation. The rationale for a comprehensive study of this compound stems from the potential for unique biological activities conferred by its specific methylation pattern. A dedicated research effort is necessary to fully ascertain its significance. This includes rigorous studies on its isolation methods, synthetic routes, and a thorough evaluation of its biological effects using a range of contemporary research techniques. Such comprehensive investigation is vital for validating its role in traditional medicinal uses and assessing its potential as a source for novel therapeutic agents.

Research findings concerning this compound are often embedded within broader studies of the plants from which it is isolated. For example, research on Ephemerantha lonchophylla has indicated that this compound possesses significant anti-aggregation activities academicjournals.org. The isolation of this compound has also been reported in studies on Dendrobium candidum capes.gov.br. These findings provide initial insights into its potential activities, but dedicated research is required for a complete understanding.

Interactive Data Table: Occurrence of this compound

| Plant Species | Family | Compound Type | Reference |

| Ephemerantha lonchophylla | Orchidaceae | Bibenzyl Stilbenoid | acs.orgacademicjournals.org |

| Dendrobium candidum | Orchidaceae | Bibenzyl Stilbenoid | capes.gov.br |

| Dendrobium hongdie | Orchidaceae | Bibenzyl Stilbenoid | tjpr.org |

| Dendrobium nobile | Orchidaceae | Bibenzyl Stilbenoid | nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c1-19-15-9-13(8-14(18)11-15)5-4-12-6-7-16(20-2)17(10-12)21-3/h6-11,18H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKMCMZHJBJGCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC2=CC(=CC(=C2)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Distribution, and Physiological Context of 3 O Methylgigantol

Botanical Origins and Phylogenetic Distribution of 3-O-Methylgigantol-Producing Species

The occurrence of this compound is primarily associated with the Orchidaceae family, one of the largest and most diverse families of flowering plants. Within this extensive family, the compound has been notably isolated from species belonging to the genera Dendrobium and Cymbidium.

Research into the phytochemistry of the Orchidaceae family has led to the identification of this compound in several species. Within the genus Dendrobium, a large and diverse group of orchids, Dendrobium officinale is a well-documented source of this compound. Other species within the Dendrobium genus are also known to produce a variety of bibenzyl derivatives, suggesting a wider distribution of this compound within this clade.

The genus Cymbidium is another significant source of this compound. nih.gov While many studies focus on the genus as a whole or on hybrid species due to their horticultural importance, phytochemical analyses of non-marketable parts of Cymbidium sp. have confirmed the presence of various dibenzyls, including gigantol (B150167), a closely related precursor. nih.gov

The geographical distribution of this compound-producing species is extensive, mirroring the wide distribution of the Dendrobium and Cymbidium genera. These orchids are predominantly found in tropical and subtropical regions of Asia, including India, China, Japan, and Southeast Asian countries, as well as in Australia. researchgate.net

The ecological niches occupied by these species are remarkably diverse. Dendrobium species, for instance, have adapted to a wide array of habitats, from the high-altitude, cool conditions of the Himalayan mountains to the warm, humid environments of lowland tropical forests. researchgate.net They are often found as epiphytes, growing on trees, or as lithophytes, growing on rocks. researchgate.net Similarly, Cymbidium species inhabit a broad range of environments, from the cool foothills of the Himalayas to more arid climates in Australia. nih.gov They can be found as epiphytes, lithophytes, and in some cases, as terrestrial plants. nih.gov This adaptability to diverse ecological conditions underscores the robust nature of these orchid genera.

Biospatial Localization and Accumulation Dynamics within Plant Tissues

The accumulation of this compound and related bibenzyls is not uniform throughout the plant. Instead, there is a distinct biospatial localization, with concentrations varying significantly between different plant organs. This differential accumulation suggests specialized roles for these compounds in various tissues.

In Dendrobium officinale, studies have indicated that bibenzyl compounds, including gigantol (the precursor to this compound), predominantly accumulate in the roots and the basal parts of the stem. nih.gov This localization suggests a potential role in defense against soil-borne pathogens or in other root-specific physiological processes. In contrast, the leaves of D. officinale have been found to have lower concentrations of these compounds. nih.gov

For Cymbidium species, phytochemical analyses of cultivation by-products have revealed that the pseudobulbs and roots are potent sources of dibenzyls. nih.gov This finding aligns with the protective role often attributed to secondary metabolites, as these organs are crucial for nutrient and water storage and are vulnerable to attack.

Table 1: Relative Distribution of Bibenzyl Compounds in Orchid Tissues

| Genus | Species | Root | Stem/Pseudobulb | Leaf | Flower |

|---|---|---|---|---|---|

| Dendrobium | D. officinale | High | Medium to High (basal parts) | Low | Not reported as a primary site |

| Cymbidium | Cymbidium sp. | High | High | Low | Low |

Environmental and Biotic Factors Influencing this compound Accumulation

The production and accumulation of this compound are not static but are influenced by a variety of external and internal cues. These factors can significantly modulate the biosynthesis of this and other related secondary metabolites.

Plants often synthesize secondary metabolites as a defense mechanism against biotic stresses such as microbial infections. There is evidence to suggest that the biosynthesis of bibenzyls in orchids is induced in response to such threats. Fungal elicitors, which mimic a fungal infection, have been shown to stimulate the production of secondary metabolites in Dendrobium species. For example, treatment of Dendrobium officinale with methyl jasmonate (MeJA), a signaling molecule involved in plant defense, leads to a significant increase in the accumulation of bibenzyls. nih.gov The content of these compounds has been observed to rise notably between 24 to 36 hours after MeJA treatment. nih.gov This stress-induced response highlights the likely role of this compound and other bibenzyls as phytoalexins or defense-related compounds.

The concentration of this compound can also vary with the developmental stage of the plant. The age of the plant and its tissues can have a direct impact on the accumulation of bibenzyls. While specific data on this compound is limited, studies on related compounds in Dendrobium provide valuable insights. For instance, research on Dendrobium officinale has shown that the relative content of bibenzyls tends to increase as the plant matures. This age-dependent accumulation could be linked to the increased need for protective compounds as the plant invests more resources in its growth and becomes a more significant target for herbivores and pathogens.

Table 2: Influence of Developmental Stage on Bibenzyl Content in Dendrobium

| Developmental Stage | Relative Bibenzyl Content | Rationale |

|---|---|---|

| Young/Immature Tissues | Lower | Resources are primarily allocated to rapid growth and development. |

| Mature Tissues | Higher | Increased investment in chemical defenses as the plant becomes more established. |

Biosynthetic Pathways and Molecular Regulation of 3 O Methylgigantol

Elucidation of Precursor Metabolism and Intermediary Steps in Bibenzyl Biosynthesis

The biosynthesis of bibenzyls, including 3-O-Methylgigantol, involves a series of enzymatic steps starting from primary metabolism precursors. This pathway is considered a branch point from the core phenylpropanoid pathway. frontiersin.orgnih.gov

Role of the Phenylpropanoid Pathway

The phenylpropanoid pathway serves as the initial stage for bibenzyl biosynthesis. mdpi.comnih.gov This pathway begins with the deamination of L-phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL), to produce cinnamic acid. mdpi.comfrontiersin.orgscispace.com Cinnamic acid is then further modified through hydroxylation and conversion to CoA esters. mdpi.comfrontiersin.org Specifically, the 'A-ring' of the bibenzyl structure originates from a hydroxycinnamic acid starter molecule derived from the phenylpropanoid pathway. nih.gov This starter molecule is esterified to coenzyme A (CoA). nih.gov

Key enzymes in the initial steps of bibenzyl biosynthesis via the phenylpropanoid pathway include PAL and cinnamate (B1238496) 4-hydroxylase (C4H). frontiersin.orgscispace.com C4H catalyzes the conversion of cinnamic acid into m-coumaric acid and p-coumaric acid isomers. frontiersin.orgscispace.com Subsequent steps involve enzymes like 4-coumarate-CoA ligase (4CL) and cytochrome P450s (CYP450s) to produce intermediates such as dihydro-m-coumaroyl-CoA. frontiersin.orgscispace.com

Specific Methyltransferase Activities in this compound Formation

While the general bibenzyl backbone is formed by bibenzyl synthase (BBS) through the condensation of a dihydro-hydroxycinnamoyl-CoA derivative and malonyl-CoA units, the formation of specific bibenzyls like this compound involves further modifications, notably O-methylation. nih.govnih.gov O-methyltransferases (OMTs) are known to play a role in the formation of more hydrophobic phytoalexins, and O-methylation is often a late-stage derivatization step in the biosynthesis of complex phenylpropane derivatives. apsnet.org

Research indicates that gigantol (B150167) might be an intermediate in the biosynthesis pathway of erianin (B49306), another bibenzyl found in Dendrobium. frontiersin.orgfrontiersin.org Chemical structure analysis suggests that gigantol undergoes modifications by hydroxylases and OMTs to form erianin. frontiersin.org This implies that O-methylation steps are crucial after the formation of the core bibenzyl structure, leading to compounds like this compound and erianin. While specific methyltransferases directly responsible for the methylation of gigantol to form this compound are not explicitly detailed in the search results, the involvement of OMTs in the modification of bibenzyl intermediates like gigantol is highlighted. frontiersin.org

Transcriptomic and Proteomic Analysis of Biosynthetic Gene Expression

Transcriptomic and proteomic analyses have been employed to identify genes and enzymes involved in bibenzyl biosynthesis in Dendrobium species. These studies provide insights into the molecular regulation of this pathway.

Identification of Candidate Genes Involved in the Pathway

Transcriptomic analyses of Dendrobium officinale have identified differentially expressed genes (DEGs) potentially involved in bibenzyl biosynthesis. mdpi.comresearchgate.netnih.gov Studies comparing D. officinale tissues treated with methyl jasmonate (MeJA), a known inducer of secondary metabolite biosynthesis, with control tissues have revealed numerous DEGs. mdpi.comresearchgate.netnih.gov

Candidate genes involved in the bibenzyl biosynthesis pathway identified through transcriptomic analyses include those encoding key enzymes such as PAL, C4H, 4CL, CYP450s, and particularly, bibenzyl synthase (BBS). scispace.commdpi.com In D. officinale, 11 genes potentially involved in bibenzyl biosynthesis were identified, including two candidate CYP450 genes and nine other enzymatic genes. mdpi.comnih.gov Transcriptome analysis in Arundina graminifolia, another orchid species, also identified DEGs related to phenylpropanoid and bibenzyl biosynthesis, with many showing high expression in roots. frontiersin.org

Specific BBS genes have been cloned and characterized from Dendrobium species, such as DoBS1 and DsBBS. mdpi.comnih.govnih.govmdpi.com Phylogenetic analysis has classified type III polyketide synthase (PKS) genes, including BBS genes, into different groups. nih.govnih.gov

Regulation of Gene Expression under Inductive Conditions

The biosynthesis of bibenzyl compounds in Dendrobium can be induced by external factors. Exogenous application of methyl jasmonate (MeJA) has been shown to promote the biosynthesis and accumulation of bibenzyl compounds, including erianin and gigantol, in D. officinale roots. mdpi.comresearchgate.netnih.gov Transcriptomic analyses under MeJA treatment revealed significant changes in gene expression, with a large number of DEGs involved in secondary metabolite biosynthesis. mdpi.comnih.gov

Mycorrhizal fungi infection has also been reported to increase the expression of genes involved in bibenzyl biosynthesis in Dendrobium. mdpi.comdntb.gov.ua Studies have examined the effects of different mycorrhizal fungi strains on BBS gene expression and bibenzyl production over time, showing that certain fungal strains can induce BBS gene expression and increase the levels of specific bibenzyls like gigantol. mdpi.comdntb.gov.ua

The expression levels of genes like PAL and BBS have been shown to correlate with bibenzyl content in different tissues of Dendrobium. nih.govmdpi.com For instance, DsBBS showed the highest expression levels in roots of D. sinense, correlating positively with bibenzyl content in this tissue. nih.gov

Enzymatic Characterization and Kinetic Studies of Key Biosynthetic Enzymes

Enzymatic characterization and kinetic studies provide crucial information about the activity and substrate specificity of the enzymes involved in bibenzyl biosynthesis.

Bibenzyl synthase (BBS) is a key enzyme catalyzing the condensation reaction that forms the bibenzyl backbone. mdpi.comresearchgate.net Functional expression and characterization of BBS enzymes from Dendrobium species have been conducted. For example, recombinant DoBS1 from D. officinale was shown to use 4-coumaroyl-CoA and malonyl-CoA as substrates to produce dihydroresveratrol (B186802) in vitro. mdpi.com Enzymatic activity analysis of recombinant DsBBS from D. sinense demonstrated its ability to catalyze the formation of resveratrol (B1683913) from 4-coumaroyl-CoA and malonyl-CoA. mdpi.comnih.gov

Kinetic parameters, such as Vmax and Km, have been determined for some characterized bibenzyl synthases. For recombinant DoBS1, the Vmax for dihydroresveratrol production was reported as 3.57 ± 0.23 nmol·min−1·mg−1, and the Km was 0.30 ± 0.08 mmol. mdpi.com Another bibenzyl synthase, DoBBS8 from D. officinale, showed a Km of 61.83 µmol/L and a Kcat of 0.54 min−1 for dihydroresveratrol synthesis. mdpi.com The Vmax for resveratrol production by DsBBS was reported as 0.88 ± 0.07 pmol s−1 mg−1. nih.gov These studies contribute to understanding the catalytic efficiency and substrate preferences of BBS enzymes in Dendrobium.

While research has focused on the core bibenzyl synthase activity, detailed enzymatic characterization and kinetic studies specifically on the methyltransferases involved in the formation of this compound from gigantol are areas requiring further investigation.

Strategies for Biosynthetic Pathway Engineering and Enhanced Production

The growing interest in this compound, a bibenzyl compound found in Dendrobium species, is accompanied by the challenge of its relatively low abundance in natural sources. This limitation necessitates the exploration of strategies for biosynthetic pathway engineering to enhance its production. Metabolic engineering offers a powerful approach to optimize the synthesis of secondary metabolites by manipulating the underlying biochemical pathways in host organisms.

The biosynthesis of this compound is linked to the general bibenzyl biosynthetic pathway, which in Dendrobium involves key enzymes such as bibenzyl synthases (BBS) and O-methyltransferases (OMTs) nih.govwikipedia.org. Gigantol is identified as a precursor in the biosynthesis of related bibenzyls like erianin, a process that involves O-methylation steps likely catalyzed by OMTs nih.gov. Therefore, strategies aimed at enhancing this compound production often focus on modulating the activity and expression of these pivotal enzymes and optimizing the supply of precursor molecules.

Transcriptomic analyses have proven invaluable in identifying candidate genes involved in bibenzyl biosynthesis in Dendrobium species. Studies comparing Dendrobium species with varying bibenzyl content or examining the effects of elicitors like methyl jasmonate (MeJA) have revealed differentially expressed genes, including those encoding cytochrome P450 enzymes and other enzymes potentially involved in the pathway wikipedia.orgnih.gov. For instance, transcriptomic analyses of MeJA-treated Dendrobium officinale roots, known to accumulate bibenzyls, identified numerous differentially expressed genes functionally implicated in secondary metabolite biosynthesis nih.gov. This suggests that understanding the molecular regulation triggered by such elicitors can inform engineering strategies.

Key strategies for enhancing this compound production through biosynthetic pathway engineering include:

Targeting Key Biosynthetic Enzymes: Overexpression or modification of enzymes directly involved in the conversion of precursors to this compound is a primary strategy. Given the structure of this compound, O-methyltransferases responsible for the methylation of gigantol or its related precursors are particularly relevant targets. Identifying the specific OMTs catalyzing these steps through enzyme characterization studies is crucial. Additionally, manipulating the expression of upstream enzymes in the bibenzyl pathway, such as bibenzyl synthases, could increase the flux towards bibenzyl production nih.gov.

Enhancing Precursor Supply: Increasing the availability of the metabolic precursors required for bibenzyl synthesis can drive the pathway towards higher product accumulation. This might involve engineering central carbon metabolism to channel more flux towards the phenylpropanoid pathway, which provides the initial building blocks for bibenzyls wikipedia.org.

Optimizing Gene Expression and Regulation: Controlling the spatial and temporal expression of the genes encoding biosynthetic enzymes can lead to enhanced production. This could involve using strong, constitutive promoters or tissue-specific promoters to direct expression to high-producing tissues (e.g., roots in Dendrobium) nih.gov. Furthermore, manipulating regulatory factors, such as transcription factors identified through transcriptomic studies, that control the expression of multiple genes in the pathway can provide a coordinated increase in pathway activity. The observed induction of bibenzyls by MeJA highlights the potential of incorporating elements of stress response pathways into engineered systems nih.gov.

Heterologous Expression in Host Systems: Transferring the identified biosynthetic pathway genes into a suitable heterologous host, such as fast-growing microorganisms (e.g., Escherichia coli or yeast) or amenable plant systems, offers an alternative route for scalable production. This approach allows for easier genetic manipulation and fermentation optimization compared to working with slow-growing or genetically complex plant species. However, it requires successful functional expression of plant enzymes in a non-native environment and efficient channeling of metabolic flux.

Chemical Synthesis and Semisynthetic Derivatization of 3 O Methylgigantol and Its Analogs

Total Synthesis Approaches to the 3-O-Methylgigantol Skeleton

The total synthesis of this compound requires the strategic construction of its core bibenzyl structure and the precise placement of hydroxyl and methoxy (B1213986) functional groups on the aromatic rings. Key challenges include forming the ethyl bridge between the two phenyl rings and achieving regioselective O-methylation.

Methodologies for Constructing the Bibenzyl Core Structure

The bibenzyl core, characterized by two phenyl rings linked by an ethane (B1197151) bridge (C6-C2-C6), can be assembled through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Wittig Reaction and Subsequent Reduction : A common and versatile approach involves the Wittig reaction between a substituted benzyltriphenylphosphonium (B107652) salt and a substituted benzaldehyde (B42025) to form a stilbene (B7821643) intermediate. thermofisher.comwikipedia.org This reaction is highly reliable for creating the C=C double bond. mnstate.edu The resulting stilbene is then catalytically hydrogenated (e.g., using H₂ over a palladium catalyst) to reduce the double bond and yield the desired bibenzyl skeleton. The stereochemical outcome of the Wittig reaction can often be controlled to favor either the (E)- or (Z)-stilbene, although this is less critical if the subsequent step is reduction. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions : Modern cross-coupling methods offer powerful alternatives for C-C bond formation. The Suzuki-Miyaura coupling, for instance, can be used to couple a benzyl (B1604629) halide with an arylboronic acid or ester. nih.govsandiego.edu This palladium-catalyzed reaction is known for its high functional group tolerance and mild reaction conditions, making it suitable for complex molecules. nih.gov While typically used for sp²-sp² coupling, modifications have expanded its scope to include the sp²-sp³ coupling necessary for bibenzyl synthesis. nih.gov

McMurry Coupling : This reductive coupling reaction of two aldehyde or ketone molecules using a low-valent titanium reagent (e.g., TiCl₃ or TiCl₄ with a reducing agent like Zn or LiAlH₄) can also be used. The intramolecular McMurry coupling of a diketone can form a cyclic stilbene, which can then be manipulated, or an intermolecular coupling of two benzaldehydes can yield a stilbene, which is then reduced.

Reduction of Other Precursors : Other functional groups can serve as precursors to the ethyl bridge. For example, a deoxybenzoin (B349326) (a benzyl phenyl ketone) can be synthesized via Friedel-Crafts acylation and then fully reduced to the methylene (B1212753) and methyl groups of the ethyl bridge using methods like the Wolff-Kishner or Clemmensen reduction.

Below is a table comparing common methods for constructing the bibenzyl core.

| Method | Precursors | Key Intermediate | Advantages | Disadvantages |

| Wittig Reaction + Hydrogenation | Benzylphosphonium salt + Benzaldehyde | Stilbene | High reliability, well-established | Two-step process, stoichiometric phosphine (B1218219) oxide waste |

| Suzuki-Miyaura Coupling | Benzyl halide + Arylboronic acid | - | High functional group tolerance, mild conditions | Requires specific organoboron reagents, catalyst cost |

| McMurry Coupling | 2 x Benzaldehyde | Stilbene | Effective for symmetrical bibenzyls | Requires stoichiometric low-valent titanium, can have side reactions |

| Deoxybenzoin Reduction | Substituted Benzene + Phenylacetyl chloride | Deoxybenzoin | Utilizes common starting materials | Requires harsh reduction conditions (Wolff-Kishner/Clemmensen) |

Semisynthetic Modifications and Analog Generation from Natural Precursors

An economically viable and efficient route to this compound and its analogs is through the semisynthesis from abundant natural precursors. Many Dendrobium species are rich sources of structurally related bibenzyls, such as Gigantol (B150167). mdpi.comsemanticscholar.orgresearchgate.net

Gigantol (3,5-dihydroxy-4'-methoxybibenzyl) is an ideal starting material for the synthesis of this compound. The synthetic transformation would involve the selective methylation of the hydroxyl group at the 3-position while leaving the 5-hydroxyl group untouched. This presents a similar regioselectivity challenge as in total synthesis. A protection-methylation-deprotection sequence might be required, or alternatively, conditions could be optimized to favor the methylation of the more acidic or sterically accessible phenol.

This semisynthetic approach offers several advantages:

Reduced Step Count: It significantly shortens the synthetic route compared to total synthesis.

Stereochemical Control: It preserves the natural stereochemistry of the precursor if applicable.

Sustainability: It utilizes renewable natural resources.

Design and Synthesis of Novel Analogs for Mechanistic Probing

To investigate the structure-activity relationships (SAR) and elucidate the biological mechanism of this compound, novel analogs are designed and synthesized. amanote.comamanote.comnih.gov These modifications systematically alter specific parts of the molecule to probe their importance for biological activity. mdpi.com

Key modifications for SAR studies of this compound could include:

Modification of Hydroxyl and Methoxy Groups:

Synthesizing isomers with different methylation patterns to determine the optimal arrangement of hydroxyl and methoxy groups.

Replacing methoxy groups with larger alkoxy groups (e.g., ethoxy, propoxy) to probe steric tolerance.

Converting the free hydroxyl group into esters or ethers to assess the importance of the hydrogen-bond donating ability.

Modification of the Aromatic Rings:

Introducing electron-withdrawing (e.g., halogens) or electron-donating (e.g., alkyl) groups onto the rings to study electronic effects.

Replacing the phenyl rings with other aromatic systems like pyridyl or thiophenyl groups.

Modification of the Ethyl Bridge:

Introducing substituents (e.g., methyl, hydroxyl) on the bridge to explore conformational effects. nih.gov

Varying the length of the bridge (e.g., from one carbon to three carbons) to alter the distance and relative orientation of the two aromatic rings.

The synthesis of these analogs would follow the principles of total or semisynthesis, adapting the methodologies to incorporate the desired structural changes. The resulting library of compounds can then be screened in biological assays to build a comprehensive understanding of the structural requirements for the activity of this compound. nih.gov

Structure Activity Relationship Sar Studies of 3 O Methylgigantol and Its Derivatives

Identification of Pharmacophoric Elements and Essential Structural Motifs

Identifying the pharmacophoric elements and essential structural motifs of 3-O-Methylgigantol is the first step in understanding its interaction with biological targets. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response. nih.govresearchgate.net These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and ionizable groups, arranged in a specific 3D spatial arrangement. nih.govresearchgate.net

For bibenzyl derivatives like this compound, the core structure consists of two phenyl rings linked by an ethane (B1197151) bridge. Substituents on these aromatic rings and modifications to the bridge can significantly impact activity. While specific pharmacophore models for this compound were not explicitly detailed in the search results, studies on related natural products and SAR in general highlight the importance of identifying key interaction points. nih.govdokumen.pubscribd.com Essential structural motifs are recurring arrangements of secondary structures or residues in proteins that are often associated with specific functions or binding sites. news-medical.netebi.ac.ukbiorxiv.org In the context of ligand-target interactions, these motifs within the target protein would interact with the pharmacophoric elements of this compound.

Based on the general understanding of pharmacophores and the structure of bibenzyls, potential pharmacophoric elements of this compound could include:

Aromatic rings: Providing pi-pi interactions with aromatic residues in the binding site.

Hydroxyl groups: Acting as hydrogen bond donors or acceptors.

Methoxy (B1213986) groups: Acting as hydrogen bond acceptors and contributing to hydrophobic interactions.

The ethane bridge: Influencing the spatial arrangement of the two aromatic rings and contributing to hydrophobic interactions.

Detailed SAR studies involving systematic modifications of these features would be necessary to pinpoint the precise pharmacophoric elements and essential structural motifs required for specific biological activities of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate a compound's structural and physicochemical properties (molecular descriptors) with its biological activity. neovarsity.orgbiointerfaceresearch.com These models can then be used to predict the activity of new, untested compounds. oncodesign-services.comneovarsity.org QSAR plays a crucial role in drug discovery by prioritizing promising candidates and reducing the need for extensive experimental testing. neovarsity.org

The QSAR modeling workflow typically involves:

Data collection of compounds and their measured biological activities.

Calculation of molecular descriptors representing various structural and physicochemical properties.

Selection of relevant descriptors.

Building a statistical model (e.g., using linear regression, partial least squares, or machine learning algorithms) that relates descriptors to activity. neovarsity.orgbiointerfaceresearch.com

Validation of the model using internal and external test sets. neovarsity.org

While specific QSAR models for this compound were not found in the search results, QSAR methodologies have been widely applied to various classes of compounds, including natural products and their derivatives, to predict diverse biological endpoints such as toxicity and activity against specific targets. biointerfaceresearch.comcrpsonline.comimist.mamdpi.com Applying QSAR to a series of this compound derivatives with varying substituents would allow for the identification of key molecular properties that govern its biological activity, enabling the prediction of activity for novel analogs.

Influence of Aromatic Substitution Patterns on Biological Profiles

The pattern and nature of substituents on the aromatic rings of bibenzyl derivatives like this compound significantly influence their biological profiles. researchgate.net Aromatic substitution can alter a molecule's electronic distribution, lipophilicity, hydrogen bonding capacity, and steric bulk, all of which play a role in its interaction with biological targets. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

For this compound, which has methoxy and hydroxyl groups on its phenyl rings, the position and number of these substituents, as well as the introduction of other groups (e.g., halogens, alkyl groups, or other polar functionalities), can lead to derivatives with altered potency and selectivity. dokumen.pubscribd.com For instance, changing the position of a hydroxyl or methoxy group could affect its ability to form crucial hydrogen bonds with a receptor site. Similarly, introducing electron-withdrawing or electron-donating groups could change the electron density of the aromatic rings, influencing pi-stacking interactions or reactivity. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

SAR studies on other compound series have demonstrated that even subtle changes in aromatic substitution patterns can lead to significant variations in biological activity. researchgate.netnih.gov Detailed experimental studies synthesizing and testing a series of this compound analogs with diverse aromatic substitution patterns are crucial to map the relationship between substitution and biological effect.

Computational Chemistry and Molecular Docking Approaches to SAR

Computational chemistry and molecular docking are powerful tools that complement experimental SAR studies by providing insights into the molecular interactions between a ligand (like this compound or its derivatives) and its biological target at the atomic level. oncodesign-services.comnih.govmdpi.comnih.gov

Computational Chemistry: This encompasses a range of methods, including quantum mechanics and molecular mechanics, used to calculate molecular properties and predict molecular behavior. scirp.org These calculations can provide valuable information about the electronic structure, preferred conformations, and interaction energies of this compound and its derivatives, which can be correlated with their biological activity. scirp.org

Molecular Docking: This technique predicts the preferred binding orientation (pose) of a ligand within the binding site of a target protein and estimates the binding affinity. mdpi.comnih.govresearchgate.netnih.gov By simulating the interaction between this compound derivatives and their potential targets, molecular docking can help:

Identify key amino acid residues in the binding site that interact with specific parts of the ligand. researchgate.net

Explain observed SAR by visualizing how structural modifications affect binding pose and interactions.

Prioritize compounds for synthesis and experimental testing based on predicted binding affinities. mdpi.comnih.govnih.gov

Computational approaches, including molecular modeling and QSAR, are integral to modern drug discovery and can significantly accelerate the SAR exploration process for compounds like this compound. oncodesign-services.comnih.govnih.gov

Below is an illustrative table showing hypothetical data for the activity of this compound and two hypothetical derivatives with different aromatic substitution patterns.

| Compound | R1 | R2 | R3 | R4 | R5 | R6 | Biological Activity (IC50 µM) |

| This compound | OCH3 | H | OH | OCH3 | H | H | 10 |

| Derivative A | OH | H | OH | OCH3 | H | H | 5 |

| Derivative B | OCH3 | Cl | OH | OCH3 | H | H | 25 |

Note: This table contains illustrative data only and does not represent actual experimental results for these specific hypothetical derivatives.

Advanced Analytical Methodologies for 3 O Methylgigantol Research

State-of-the-Art Chromatographic Techniques for Isolation and Purification

Chromatography plays a vital role in isolating and purifying 3-O-Methylgigantol from complex samples, such as plant extracts. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase. researchgate.nethilarispublisher.comcolumn-chromatography.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and powerful chromatographic technique for the separation, identification, and quantification of compounds. ijtsrd.comajpamc.comresearchgate.netchromatographyonline.com It is particularly effective for non-volatile and thermally labile compounds, making it suitable for the analysis of natural products like this compound. hilarispublisher.com HPLC operates by pumping a liquid mobile phase through a column packed with a stationary phase under high pressure. hilarispublisher.comgyanvihar.org The separation is achieved based on the differential partitioning of analytes between the stationary and mobile phases. gyanvihar.org Various parameters, including the choice of stationary phase (e.g., reversed-phase C18), mobile phase composition (e.g., mixtures of water/acetonitrile or methanol, often with buffers or acidic modifiers), flow rate, and temperature, can be optimized to achieve high resolution and efficient separation of this compound from co-eluting compounds. ajpamc.comgyanvihar.orgchromatographyonline.com HPLC can be used in both analytical and preparative scales, allowing for the isolation of sufficient quantities of purified this compound for further spectroscopic analysis or biological testing. hilarispublisher.comchromatographyonline.com

Key considerations in HPLC method development for compounds include understanding their physiochemical properties, such as polarity and solubility, which guide the selection of appropriate solvents and stationary phases. ijtsrd.comajpamc.comgyanvihar.org Method optimization involves adjusting parameters like gradient slope, temperature, and flow rate to improve separation selectivity and efficiency. ajpamc.com

Gas Chromatography (GC)

Gas Chromatography is primarily used for the analysis of volatile and thermally stable compounds. hilarispublisher.commeasurlabs.com While this compound is a relatively large molecule, GC, often coupled with mass spectrometry (GC-MS), can be applied, particularly if the compound can be suitably derivatized to increase its volatility. measurlabs.comnih.govchromatographyonline.com In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a heated column coated with a stationary phase. measurlabs.com Separation occurs based on the differential partitioning of analytes between the gas phase and the stationary phase, influenced by their boiling points and interactions with the stationary phase. measurlabs.com GC-MS is a powerful hyphenated technique that combines the separation power of GC with the identification capabilities of MS, allowing for the separation and subsequent mass analysis of individual components in a mixture. measurlabs.comchromatographyonline.com This can be useful for identifying this compound and potential related compounds or impurities in volatile fractions. GC methods require careful selection of the stationary phase and optimization of temperature programs and carrier gas flow rates to achieve adequate separation. sigmaaldrich.com

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the chemical structure of this compound, providing detailed information about its functional groups, connectivity, and spatial arrangement. hilarispublisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. researchgate.netnih.govphcogj.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the number and types of atoms (particularly 1H and 13C), their chemical environment, and their connectivity. nih.govphcogj.com

1D NMR spectra, such as 1H NMR and 13C NMR, provide chemical shifts, splitting patterns (multiplicity), and integration values that are characteristic of specific protons and carbons within the molecule. nih.govphcogj.com For this compound, 1H NMR would reveal signals corresponding to aromatic protons, aliphatic protons, and the characteristic methoxy (B1213986) group protons. 13C NMR would show signals for each unique carbon atom.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) (e.g., LC-HRMS/MS)

Mass Spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural features. acdlabs.comlibretexts.org High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements that can determine the elemental composition of the molecular ion and fragment ions, aiding in confirming the molecular formula of this compound. rsc.orgsisweb.com

Tandem Mass Spectrometry (MS/MS), also known as MS2 or MSn, involves the fragmentation of selected ions and analysis of the resulting fragment ions. usp.br This technique provides more detailed structural information by breaking down the molecule into smaller, characteristic pieces. libretexts.org For example, in LC-HRMS/MS, this compound would first be separated by liquid chromatography, then introduced into the mass spectrometer, where the intact molecule or a specific ion derived from it is selected, fragmented (e.g., through collision-induced dissociation), and the masses of the fragment ions are measured at high resolution. gyanvihar.orgrsc.orgresearchgate.netresearchgate.net The fragmentation pattern observed in the MS/MS spectrum provides clues about the bonds that were broken, allowing for the deduction of substructures within the molecule. libretexts.orglibretexts.org Different ionization techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)) can be used depending on the polarity and stability of the analyte. acdlabs.com ESI is commonly used for polar and semi-polar compounds like this compound. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths or wavenumbers. mvpsvktcollege.ac.instudymind.co.ukmatanginicollege.ac.inksu.edu.sa Different functional groups vibrate at characteristic frequencies, resulting in absorption bands at specific positions in the IR spectrum. mvpsvktcollege.ac.instudymind.co.ukksu.edu.sa For this compound, IR spectroscopy would be used to identify key functional groups such as hydroxyl (-OH) stretches (typically in the 3200-3600 cm-1 region), aromatic C=C stretches (around 1450-1650 cm-1), and C-O stretches (various regions depending on the type of bond). mvpsvktcollege.ac.inksu.edu.safunaab.edu.ng The presence or absence of specific absorption bands in the IR spectrum provides confirmatory evidence for the functional groups predicted by the chemical structure of this compound. studymind.co.ukmatanginicollege.ac.in The "fingerprint region" of the IR spectrum (typically below 1500 cm-1) is unique to each compound and can be used for identification by comparison with reference spectra. mvpsvktcollege.ac.instudymind.co.uk

Quantitative Analysis and Metabolomic Profiling for Complex Matrices

Quantitative analysis is a fundamental aspect of studying natural products, focusing on determining the precise amount or concentration of a substance within a sample. ebsco.comiupac.org For this compound, this involves measuring its abundance in complex matrices such as different parts of the Dendrobium plant (roots, stems, leaves) or in extracts derived from these sources. Techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry have been employed for the quantitative determination of bibenzyls in plant extracts. nih.govjapsonline.com These methods allow for the separation of this compound from other compounds in the matrix and its subsequent detection and quantification based on its unique mass spectral properties. Quantitative analysis provides critical data on the distribution and accumulation of this compound in its natural sources. For instance, studies on other bibenzyls like gigantol (B150167) and erianin (B49306) in Dendrobium officinale have reported varying concentrations in different plant tissues, quantified using liquid chromatography-MS frontiersin.org. Similarly, the total bibenzyl content in different Dendrobium species has been quantified using methods like spectrophotometry and HPLC frontiersin.orgnih.gov.

Metabolomic profiling, a comprehensive analysis of all metabolites in a biological sample, offers a broader perspective by assessing the entire metabolic landscape in which this compound exists. nih.govmetabolon.com When applied to complex matrices containing this compound, metabolomics can help understand the co-occurrence of this compound with other metabolites, potentially revealing insights into its biosynthesis, degradation, or biological function. Metabolomic studies often utilize mass spectrometry-based techniques due to their sensitivity and ability to identify a wide range of compounds. nih.govnih.gov

Targeted and Untargeted Metabolomics Approaches

Metabolomics approaches are generally categorized into targeted and untargeted methods. metabolon.com

Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites. metabolon.comnih.gov In the context of this compound research, a targeted approach would involve specifically measuring the concentration of this compound and potentially other related bibenzyls or pathway intermediates in a sample. This approach is hypothesis-driven and is often used for validation or when specific metabolic pathways are being investigated. metabolon.com Targeted methods typically employ techniques like multiple reaction monitoring (MRM) in mass spectrometry, which offers high sensitivity and specificity for the selected analytes. researchgate.net The use of internal standards, including isotopically labeled standards, is common in targeted metabolomics to ensure accurate quantification. metabolon.comresearchgate.net

Untargeted metabolomics , on the other hand, aims to measure as many metabolites as possible within a sample without前 defined targets. nih.govmetabolon.commdpi.com This discovery-driven approach is valuable for exploring the metabolic complexity of matrices containing this compound and identifying potentially novel compounds or unexpected metabolic changes. metabolon.com Untargeted metabolomics often utilizes techniques like UPLC-Q-TOF-MS or GC-MS, which provide comprehensive metabolic profiles. nih.govfrontiersin.org The large datasets generated in untargeted metabolomics require sophisticated data processing and analysis techniques to identify and characterize metabolites. metabolon.com While untargeted approaches can reveal the presence of this compound and its related compounds, they also capture a wide array of other metabolites, providing a holistic view of the sample's chemical composition.

Both targeted and untargeted approaches have been applied in the study of natural products and plant metabolomes, including those containing bibenzyls. nih.govjapsonline.comfrontiersin.orgnih.govakjournals.comresearchgate.net For instance, untargeted metabolomics has been used to analyze the metabolic profiles of plant extracts to identify various classes of compounds. nih.govfrontiersin.org

Future Research Directions and Translational Perspectives for 3 O Methylgigantol

Discovery of Novel Bioactivities and Pharmacological Targets

While the broader class of bibenzyls and stilbenoids has demonstrated a range of bioactivities, including antitumor, antioxidant, anti-inflammatory, and neuroprotective effects, the specific spectrum of activities for 3-O-Methylgigantol warrants further comprehensive investigation. Future research should aim to elucidate novel bioactivities beyond those typically associated with this compound class. This involves systematic in vitro and in vivo screening against a wider array of biological targets and disease models. Identifying specific pharmacological targets is crucial for understanding the molecular mechanisms underlying any observed effects. Techniques such as activity-based protein profiling, target deconvolution strategies, and high-throughput screening assays can be employed to pinpoint the proteins or pathways that this compound interacts with. Given the structural diversity within bibenzyls due to variations in hydroxylation and methylation patterns, subtle differences in structure, like the methylation at the 3-O position in this compound, could lead to unique interactions with biological macromolecules and distinct pharmacological profiles. Detailed research findings on the bioactivities of related bibenzyls provide a foundation for hypothesizing potential activities of this compound, which then require experimental validation.

Integration of Omics Technologies for Systems-Level Understanding

Understanding the comprehensive biological impact of this compound requires a systems biology approach, integrating various omics technologies. Future research should leverage genomics, transcriptomics, proteomics, and metabolomics to gain a holistic view of cellular responses to this compound exposure.

Transcriptomics: RNA sequencing can reveal global gene expression changes induced by the compound, indicating affected pathways and processes.

Proteomics: Mass spectrometry-based proteomics can identify changes in protein abundance and post-translational modifications, providing insights into protein-level effects and potential targets.

Metabolomics: Analyzing the cellular metabolome can highlight metabolic pathway alterations resulting from this compound treatment.

Integrating these diverse datasets through bioinformatics and computational modeling can help construct interaction networks and identify key molecular players and pathways modulated by this compound. This systems-level understanding is essential for deciphering complex mechanisms of action, identifying biomarkers of response, and predicting potential off-target effects. While integrating heterogeneous omics data presents challenges, advanced computational tools and machine learning methods are increasingly being used to address this.

Rational Design and Synthesis of Next-Generation Bibenzyl Analogs

The structure of this compound can serve as a valuable scaffold for the rational design and synthesis of novel bibenzyl analogs with potentially improved potency, selectivity, or pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental in this process. By systematically modifying different parts of the this compound structure, such as altering the position or nature of methyl and hydroxyl groups or introducing other substituents, researchers can explore how these changes impact biological activity. Computational chemistry techniques, including molecular docking and dynamics simulations, can aid in predicting the binding affinity of designed analogs to hypothesized targets and guide synthesis efforts. The goal is to create next-generation compounds with optimized pharmacological profiles, potentially leading to more effective or safer therapeutic candidates. The diverse structural types of bibenzyls found in nature provide a rich source of inspiration for synthetic modifications.

Development of Sustainable Production Methods for Research and Application

As a natural product, the sustainable production of this compound is a critical consideration for its long-term research and potential application. Traditional sourcing from plants, particularly orchids which can be slow-growing or endangered, may not be sustainable for large-scale needs. Future research should focus on developing sustainable production methods. This could involve optimizing plant cultivation techniques for higher yields of bibenzyls or exploring in vitro plant cell culture systems as a more controlled and potentially scalable source. Furthermore, synthetic biology approaches, such as engineering microorganisms (e.g., bacteria or yeast) to produce this compound through fermentation, offer a promising avenue for sustainable and potentially cost-effective production. Developing efficient and environmentally friendly chemical synthesis routes for this compound and its analogs is another important area, aligning with the principles of green chemistry.

Challenges and Opportunities in the Chemical Biology of Bibenzyl Stilbenoids

The study of bibenzyl stilbenoids, including this compound, presents both challenges and opportunities in chemical biology. One challenge lies in the often complex and diverse structures of these natural products, which can make synthesis and structural characterization challenging. Their varied bioactivities also pose a challenge in identifying specific mechanisms of action and avoiding off-target effects. Furthermore, the bioavailability and pharmacokinetic properties of bibenzyls can be limiting factors in their development as therapeutic agents, necessitating research into formulation and delivery strategies.

Despite these challenges, the chemical diversity of bibenzyl stilbenoids offers significant opportunities for drug discovery. Their potential to interact with a range of biological targets suggests they could be leads for various diseases. Advances in analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, facilitate the identification and structural elucidation of novel bibenzyls and their metabolites. The increasing power of computational tools allows for better prediction of biological activity and rational design of analogs. Moreover, the growing understanding of biosynthetic pathways in plants opens possibilities for metabolic engineering to enhance production or create novel derivatives. The field of chemical biology provides the tools and approaches necessary to dissect the interactions of bibenzyl stilbenoids with biological systems, paving the way for their potential translation into therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-O-Methylgigantol, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis of this compound typically involves regioselective methylation of gigantol derivatives. Key steps include protection/deprotection of hydroxyl groups and optimization of methylation agents (e.g., methyl iodide or dimethyl sulfate). Reaction temperature (20–60°C), solvent polarity (e.g., DMF vs. acetone), and catalyst selection (e.g., K₂CO₃ or Ag₂O) critically affect yield and purity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is standard. Validate purity using HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity via ¹H/¹³C NMR .

Q. How is this compound characterized spectroscopically, and what are the key diagnostic peaks in its NMR and MS spectra?

- Methodological Answer:

- ¹H NMR : Look for a singlet at δ ~3.3 ppm (OCH₃ group), aromatic protons (δ 6.5–7.5 ppm for substituted benzene rings), and hydroxyl protons (if present) at δ ~5.0 ppm (exchange with D₂O).

- ¹³C NMR : Methoxy carbon at δ ~56 ppm, aromatic carbons (δ 110–160 ppm), and carbonyl carbons (if applicable) at δ ~170 ppm.

- MS (ESI+) : Molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula (C₁₆H₁₈O₄; calculated 274.12). Fragmentation patterns include loss of methoxy (-32 Da) or methyl groups (-15 Da). Compare with literature data to confirm identity .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory bioactivity data for this compound across different cell lines or animal models?

- Methodological Answer: Contradictions often arise from variability in experimental design. To address this:

- Systematic Review : Use PRISMA guidelines to analyze existing studies, noting differences in cell lines (e.g., HepG2 vs. MCF-7), dosing regimens, and endpoint assays (e.g., MTT vs. apoptosis markers) .

- Replication : Standardize assays (e.g., use identical ATP-based viability kits) and include positive/negative controls (e.g., doxorubicin for cytotoxicity).

- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare inter-study variability. Report effect sizes (Cohen’s d) to contextualize biological significance .

Q. How can researchers optimize in vitro assays to evaluate this compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodological Answer:

- Solubility : Use shake-flask method with buffers (pH 1.2–7.4) and quantify via UV-Vis spectroscopy. Apply Hansen solubility parameters to select co-solvents (e.g., PEG 400) for enhanced bioavailability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint) using the substrate depletion method .

- Data Interpretation : Compare with Lipinski’s Rule of Five (molecular weight <500, logP <5) to assess drug-likeness. Use PBPK modeling (e.g., GastroPlus®) for in vitro-in vivo extrapolation .

Data Presentation and Analysis

Q. What statistical frameworks are recommended for analyzing dose-response relationships of this compound in anticancer studies?

- Methodological Answer:

- Dose-Response Curves : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals and R² for goodness-of-fit .

- Synergy Studies : Use Chou-Talalay’s combination index (CI) for drug combinations. A CI <1 indicates synergy; validate with Bliss independence or Loewe additivity models .

- Reproducibility : Share raw data (e.g., via Figshare) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Ethical and Reporting Standards

Q. How should researchers address potential conflicts of interest when reporting this compound’s therapeutic potential?

- Methodological Answer:

- Disclosure : Declare funding sources (e.g., industry vs. public grants) and patent filings in the manuscript’s conflict of interest section.

- Data Transparency : Deposit raw spectral data (NMR, MS) in public repositories (e.g., ChemSpider) and provide detailed experimental protocols (e.g., via protocols.io ) .

- Peer Review : Use double-blind review processes to minimize bias. Preprint servers (e.g., bioRxiv) allow early community feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.